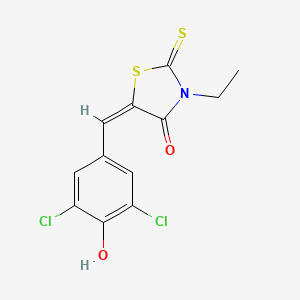![molecular formula C17H22N4O5S B3751073 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B3751073.png)
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide
Vue d'ensemble
Description
“N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide” is a chemical compound with the linear formula C20H20N4O4S . It has a molecular weight of 412.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound’s linear formula is C20H20N4O4S and it has a molecular weight of 412.471 . For more specific properties like boiling point, melting point, and density, specialized laboratory analysis would be required.Applications De Recherche Scientifique
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their antitumor activity. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy. Researchers have investigated its impact on specific cancer types, such as leukemia, breast cancer, and lung cancer .
Antibacterial Activity
The compound’s sulfamoyl group suggests possible antibacterial properties. It could inhibit bacterial growth by interfering with essential metabolic pathways. Further studies are needed to explore its efficacy against specific bacterial strains .
Antiviral Potential
Given its structural features, this compound might also possess antiviral activity. Researchers have evaluated similar pyrimidine-based molecules against viruses, including vaccinia virus. Investigating its effects on other viral strains could provide valuable insights .
Anti-inflammatory and Analgesic Effects
Pyrimidines have been associated with anti-inflammatory and analgesic properties. This compound could potentially modulate inflammatory pathways and alleviate pain. Clinical studies are necessary to validate these effects .
Cardiovascular Applications
Certain pyrimidine derivatives exhibit cardiovascular benefits, such as antihypertensive effects. Investigating whether this compound affects blood pressure regulation or other cardiovascular parameters is crucial .
Metabolic Disorders and Enzyme Inhibition
Pyrimidines play a role in metabolic pathways. This compound might interact with enzymes involved in cellular processes, making it relevant for metabolic disorders or enzyme-related diseases .
Drug Development and ADME-Tox Properties
Researchers have explored novel synthetic methodologies to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox). Investigating this compound’s ADME (absorption, distribution, metabolism, excretion) characteristics is essential for drug development .
Safety and Hazards
Orientations Futures
The future directions for the use of this compound would depend on the results of experimental studies and the specific field of research in which it is being used. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could potentially be used in a variety of chemical and biological research applications.
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(2-methoxyethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-10-16(19-13(2)18-12)21-27(23,24)15-6-4-14(5-7-15)20-17(22)11-26-9-8-25-3/h4-7,10H,8-9,11H2,1-3H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWWHBNMOGOQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methoxyethoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3750991.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751006.png)
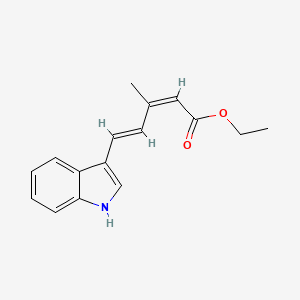
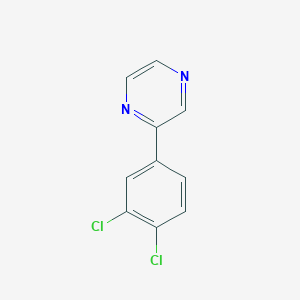
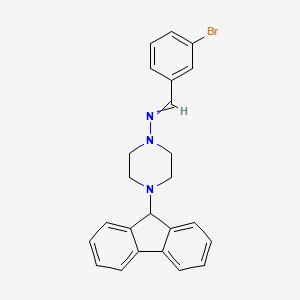
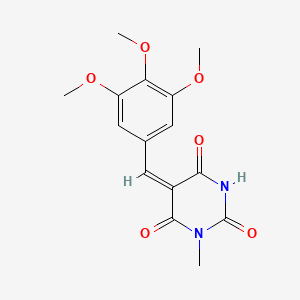
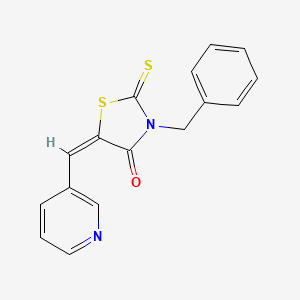
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethyldithiocarbamate](/img/structure/B3751050.png)
![2-methoxy-4-{[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B3751063.png)
![3-(1,3-benzodioxol-5-yl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3751069.png)

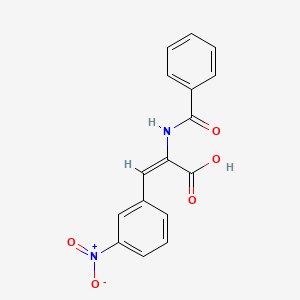
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751101.png)
